2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)thiazolo[4,5-c]pyridine
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Description
The compound is a complex organic molecule that contains several heterocyclic rings, including a triazolo[4,3-b]pyridazine ring, a diazepane ring, and a thiazolo[4,5-c]pyridine ring . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
Medicinal Chemistry: RORγt Inverse Agonists
In medicinal chemistry, compounds containing the 1,2,4-triazolo[4,3-b]pyridazine moiety have been identified as retinoic acid receptor-related orphan receptor γt (RORγt) inverse agonists . These compounds are significant in the research for treating autoimmune diseases by modulating the immune system.
Pharmacology: JAK Inhibitors
The same core structure has been found to act as inhibitors for Janus kinases (JAK1 and JAK2), which are enzymes that play a crucial role in the signaling pathways of various cytokines . This application is particularly relevant in the development of treatments for diseases like myelofibrosis and rheumatoid arthritis.
Cardiovascular Research
Derivatives of 1,2,4-triazolo pyridine have been utilized in the treatment of cardiovascular disorders. Their role in modulating biological pathways that affect heart function makes them valuable in this field .
Diabetes Management
Research has also explored the use of these compounds in managing type 2 diabetes. Their interaction with biological targets that influence glucose metabolism is of particular interest for therapeutic interventions .
Material Sciences
Beyond their biological applications, these compounds have found use in material sciences. Their structural properties allow them to contribute to the development of new materials with specific desired characteristics .
Antimicrobial and Antitubercular Agents
The triazolo[4,3-b]pyridazine derivatives exhibit antimicrobial properties, making them candidates for developing new antibiotics. Additionally, their potential as antitubercular agents is being investigated, which could lead to new treatments for tuberculosis .
Enzyme Inhibition
These compounds have been studied for their enzyme inhibitory activities, including carbonic anhydrase inhibitors and cholinesterase inhibitors. Such inhibitors are useful in treating a variety of conditions, such as glaucoma and Alzheimer’s disease .
Energetic Materials
Lastly, the thermal stability and insensitivity of certain derivatives make them suitable as energetic materials. These properties are essential for applications requiring high-energy output without the risk of accidental detonation .
properties
IUPAC Name |
2-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]-[1,3]thiazolo[4,5-c]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N8S/c1-6-22(15-3-2-14-20-18-11-24(14)21-15)8-9-23(7-1)16-19-12-10-17-5-4-13(12)25-16/h2-5,10-11H,1,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOEZVLINRXMALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C2=NC3=C(S2)C=CN=C3)C4=NN5C=NN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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